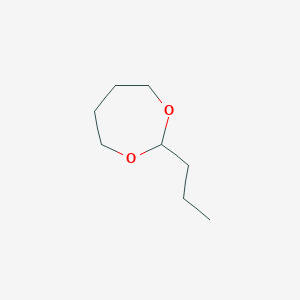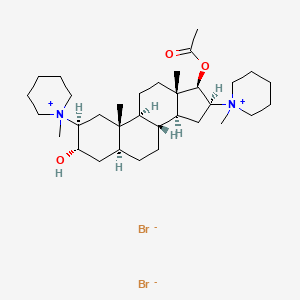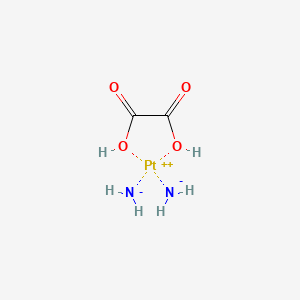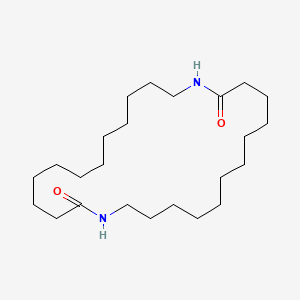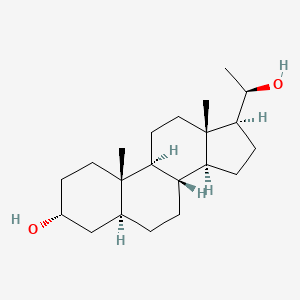
Allopregnane-3alpha,20beta-diol
説明
Allopregnane-3alpha,20beta-diol, also known as 5α-pregnane-3α,20α-diol, is an endogenous metabolite of progesterone and allopregnanolone . It is an isomer of pregnanediol (5β-pregnan-3α,20α-diol) . The molecular formula is C21H36O2 .
Synthesis Analysis
This compound can be synthesized by hydrogenation of progesterone . Other methods include catalytic hydrogenation of epiallopregnane-3-ol-20-one and reduction of 5a-pregn-1-ene-3,20-dione with lithium aluminum hydride .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.51 . Its percent composition is C 78.69%, H 11.32%, O 9.98% . It forms needles from acetone and has a melting point of 207-209° .科学的研究の応用
Neurosteroid Modulation and GABA Receptor Interaction
Allopregnane-3alpha,20beta-diol, also known as allopregnanolone, is a neurosteroid known for its interaction with the GABA type A receptor chloride ion channel complex, enhancing the effects of GABA. It has been implicated in various disorders including premenstrual syndrome, anxiety, and memory impairment. Research has explored the modulatory effects of allopregnanolone and other 3beta-steroids on GABA-mediated chloride ion uptake, revealing their potential to both positively and negatively modulate GABA(A) receptor activity depending on the presence of allopregnanolone (Strömberg et al., 2006).
Biosynthesis and Enzymatic Activity
The biosynthesis of allopregnanolone involves the reduction of 5alpha-dihydroprogesterone (5alpha-DHP), a process catalyzed by 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). Studies have focused on characterizing the kinetics of human 3alpha-HSD catalyzed allopregnanolone formation, providing insights into the enzyme's role and the impact of various molecules on its activity (Trauger et al., 2002).
Role in Pregnancy and Parturition
During pregnancy, the levels of neuroactive pregnanolone isomers, including allopregnanolone, change significantly. These changes, particularly in the ratios between different isomers and their conjugates, have been studied to understand their potential role in stabilizing pregnancy and influencing the timing of parturition (Pařízek et al., 2005).
Therapeutic Potential in Neurological Disorders
Allopregnanolone has shown promise in promoting neurogenesis, both in vitro and in vivo. Its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease, has been explored, with studies demonstrating its ability to increase the proliferation of neuroprogenitor cells and induce mitosis-specific gene expression (Brinton & Wang, 2006).
Epilepsy and Seizure Modulation
Research has also delved into the effects of allopregnanolone and related neurosteroids on epileptiform activity, with findings indicating their role in modulating seizure susceptibility through their interaction with GABA(A) receptors. The differential effects of allopregnanolone and its isomers on seizure models highlight the complexity of their actions in the central nervous system (Salazar et al., 2003).
作用機序
生化学分析
Biochemical Properties
Allopregnane-3alpha,20beta-diol plays a significant role in various biochemical reactions. It functions as a ligand for certain nuclear receptors, influencing the transcription of specific genes involved in various biological pathways . The compound interacts with intracellular receptors, leading to the activation or repression of target genes, thereby impacting cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By interacting with intracellular receptors, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and involve a series of biochemical reactions and pathways.
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. These processes can affect the compound’s localization or accumulation within cells .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .
特性
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQTGBBEZQBGO-HZCKZVNYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306469 | |
| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566-57-4 | |
| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopregnane-3alpha,20beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOPREGNANE-3.ALPHA.,20.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3FD26217 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



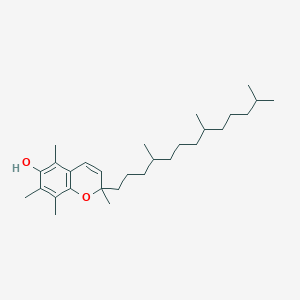
![(1-Methylpiperidin-4-yl)[3-(2-phenylethyl)pyridin-2-yl]methanone](/img/structure/B3061061.png)

![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)
